Cas no 56416-12-7 (D,L-(p-Nitrobenzyl)succinic Acid)

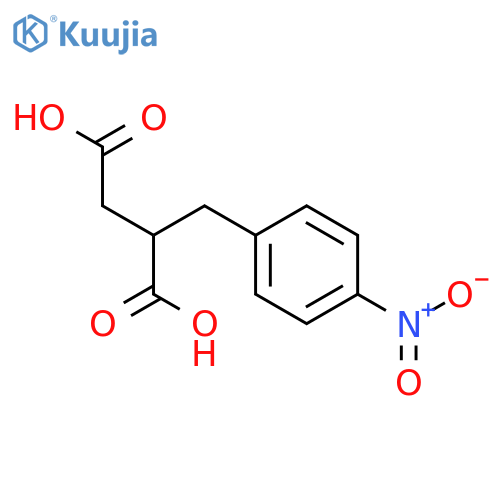

56416-12-7 structure

商品名:D,L-(p-Nitrobenzyl)succinic Acid

D,L-(p-Nitrobenzyl)succinic Acid 化学的及び物理的性質

名前と識別子

-

- [(4-nitrophenyl)methyl]succinic acid

- D,L-(p-Nitrobenzyl)succinic Acid

- D,L-(p-Nitrobenzyl)s

- DL-p-hydroxy-phenylalanine amide

- DL-p-Nitrobenzylbernsteinsaeure

- H-TYR-NH2

- L-Tyrosinamide

- L-Tyrosine amide

- L-tyrosine-NH2

- p-Nitrobenzylbernsteinsaeure

- Tyrosinamide

- tyrosylamide

- 2-[(4-nitrophenyl)methyl]butanedioic acid

- DYDFGNHHYHDJLU-UHFFFAOYSA-N

- AKOS015940645

- [(4-Nitrophenyl)methyl ]succinic acid

- NS00054158

- p-nitrobenzyl-succinic acid

- ((4-Nitrophenyl)methyl)succinic acid

- DB-310525

- EINECS 260-164-6

- 56416-12-7

- DL-(P-NITROBENZYL)SUCCINIC ACID

- DTXSID20971849

- SCHEMBL11123380

-

- インチ: InChI=1S/C11H11NO6/c13-10(14)6-8(11(15)16)5-7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16)

- InChIKey: DYDFGNHHYHDJLU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 253.05900

- どういたいしつりょう: 253.059

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 120A^2

じっけんとくせい

- 密度みつど: 1.461

- ゆうかいてん: 149-151°C

- ふってん: 426.9°C at 760 mmHg

- フラッシュポイント: 182.9°C

- 屈折率: 1.6

- あんていせい: Store in Freezer

- PSA: 120.42000

- LogP: 1.83600

D,L-(p-Nitrobenzyl)succinic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N495600-100mg |

D,L-(p-Nitrobenzyl)succinic Acid |

56416-12-7 | 100mg |

$69.00 | 2023-05-17 | ||

| TRC | N495600-1g |

D,L-(p-Nitrobenzyl)succinic Acid |

56416-12-7 | 1g |

$569.00 | 2023-05-17 | ||

| TRC | N495600-2.5g |

D,L-(p-Nitrobenzyl)succinic Acid |

56416-12-7 | 2.5g |

$1275.00 | 2023-05-17 | ||

| A2B Chem LLC | AG71689-500mg |

[(4-nitrophenyl)methyl]succinic acid |

56416-12-7 | 500mg |

$1107.00 | 2024-04-19 | ||

| TRC | N495600-2g |

D,L-(p-Nitrobenzyl)succinic Acid |

56416-12-7 | 2g |

$1062.00 | 2023-05-17 | ||

| TRC | N495600-250mg |

D,L-(p-Nitrobenzyl)succinic Acid |

56416-12-7 | 250mg |

$161.00 | 2023-05-17 | ||

| A2B Chem LLC | AG71689-2.5g |

[(4-nitrophenyl)methyl]succinic acid |

56416-12-7 | 2.5g |

$2250.00 | 2024-04-19 | ||

| TRC | N495600-500mg |

D,L-(p-Nitrobenzyl)succinic Acid |

56416-12-7 | 500mg |

$305.00 | 2023-05-17 |

D,L-(p-Nitrobenzyl)succinic Acid 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

56416-12-7 (D,L-(p-Nitrobenzyl)succinic Acid) 関連製品

- 1664-57-9(3-(3-Nitrophenyl)propionic acid)

- 92289-14-0(3-(4-Nitrophenyl)pentanedioic acid)

- 7463-53-8(2-(4-Nitrophenyl)butyric Acid)

- 5600-62-4(4-(4-Nitrophenyl)butyric acid)

- 21021-53-4(2-(4-Nitrophenyl)succinic Acid)

- 16642-79-8(3-(4-Nitrophenyl)propanoic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬